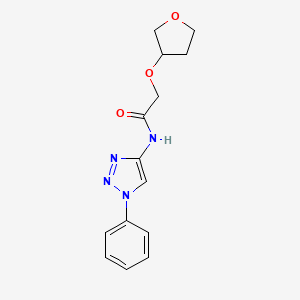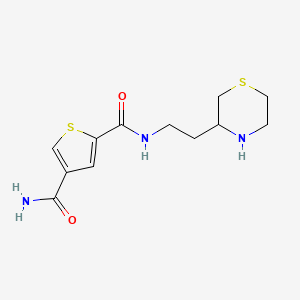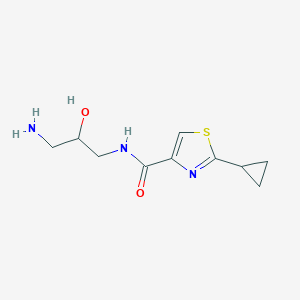![molecular formula C10H21N3O2 B7359896 4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one](/img/structure/B7359896.png)
4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one, also known as MDPV, is a psychoactive drug that belongs to the cathinone class of compounds. MDPV is a synthetic stimulant that was first synthesized in the 1960s. It gained popularity as a recreational drug in the early 2000s and has been associated with numerous cases of overdose and death. Despite its negative reputation, MDPV has been the subject of scientific research due to its potential therapeutic properties.
Mechanism of Action
4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters responsible for the reuptake of these neurotransmitters, preventing their reuptake and leading to an increase in their concentration in the synaptic cleft. This leads to a stimulant effect on the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one are similar to those of other stimulant drugs. It increases the release of dopamine, norepinephrine, and serotonin, leading to feelings of euphoria and increased energy. It also increases heart rate, blood pressure, and body temperature. Prolonged use of 4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one can lead to addiction, psychosis, and other negative effects on mental and physical health.
Advantages and Limitations for Lab Experiments
4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one has been used in a variety of lab experiments due to its potential therapeutic properties. Its ability to bind to dopamine and norepinephrine transporters makes it useful in studying the mechanisms of neurotransmitter reuptake. However, its negative effects on mental and physical health make it a challenging substance to work with and limit its use in certain types of experiments.
Future Directions
There are many potential future directions for research on 4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one. One area of interest is its potential use in the treatment of ADHD and depression. Another area of interest is its antibacterial properties, which may lead to the development of new antibiotics. Additionally, further research is needed to better understand the mechanisms of action and potential negative effects of 4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one on mental and physical health.
Synthesis Methods
4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one can be synthesized using a variety of methods. One common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and piperidine. The resulting product is then reduced using sodium borohydride to yield 4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one. Other methods involve the use of different starting materials and reagents.
Scientific Research Applications
4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one has been the subject of scientific research due to its potential therapeutic properties. It has been shown to have an affinity for the dopamine transporter and norepinephrine transporter, which may make it useful in the treatment of attention deficit hyperactivity disorder (ADHD) and depression. Additionally, 4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one has been shown to have antibacterial properties, which may make it useful in the development of new antibiotics.
properties
IUPAC Name |
4-amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-12-8-3-2-4-13(7-8)10(15)5-9(14)6-11/h8-9,12,14H,2-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJDYOZJLJRVDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)C(=O)CC(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-azabicyclo[3.2.1]octan-5-yl)-4-hydroxy-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B7359821.png)
![N-[(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)sulfonyl]-1-(2,5-dichlorophenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B7359825.png)
![tert-butyl N-[2-[5-(2-fluoro-3-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]carbamate](/img/structure/B7359830.png)
![3-(1-methoxycyclopentyl)-5-(1H-pyrazolo[4,3-b]pyridin-6-yl)-1,2,4-oxadiazole](/img/structure/B7359831.png)


![(3aR,6aR)-N-(1-ethylpyrazol-3-yl)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxamide](/img/structure/B7359856.png)
![N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]-3-(1,3-thiazol-4-ylmethoxy)benzamide](/img/structure/B7359867.png)

![3-[(3-chlorophenyl)methoxy]-N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]benzamide](/img/structure/B7359882.png)
![4-bromo-2-methyl-5-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-ylamino]pyridazin-3-one](/img/structure/B7359893.png)
![[4-(methylamino)piperidin-1-yl]-(2-methyl-1H-imidazo[4,5-b]pyridin-7-yl)methanone](/img/structure/B7359899.png)
![1-[[4-[(1-Oxaspiro[4.4]nonan-4-ylamino)methyl]phenyl]methyl]imidazolidin-2-one](/img/structure/B7359913.png)
![[5-(difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]-(2-methyl-1,1-dioxothiolan-2-yl)methanone](/img/structure/B7359918.png)